molecular formula C14H12Cl2N2O2 B1589708 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile CAS No. 214470-68-5

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1589708
CAS No.: 214470-68-5
M. Wt: 311.2 g/mol
InChI Key: BEGHZKYNLSIHIA-UHFFFAOYSA-N
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Description

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 4th position, a chloropropoxy group at the 7th position, a methoxy group at the 6th position, and a carbonitrile group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-6-methoxyquinoline.

    Reaction with 3-Chloropropanol: The 4-chloro-6-methoxyquinoline is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.

    Formation of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline: The intermediate product is then treated with cyanogen bromide to introduce the carbonitrile group at the 3rd position, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro groups at the 4th and 7th positions can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carbonitrile groups.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 85°C) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are applied.

Major Products Formed

    Substitution Reactions: Substituted quinolines with various functional groups.

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Reduced forms of the quinoline compound.

    Hydrolysis Products: Carboxylic acids or amides derived from the carbonitrile group.

Scientific Research Applications

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of quinoline derivatives.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or metabolism, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline: Lacks the carbonitrile group at the 3rd position.

    4-Chloro-7-(3-chloropropoxy)-6-methoxy-3-quinolinecarbonitrile: Similar structure with slight variations in functional groups.

Uniqueness

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and carbonitrile groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)18-8-9(7-17)14(10)16/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGHZKYNLSIHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459233
Record name 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214470-68-5
Record name 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.5 g (12 mmol) of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile and 28 ml of phosphorous oxychloride was refluxed for 1.5 hr. Excess reagent was removed at reduced pressure. The residue was mixed with ice cold dilute sodium hydroxide and ethyl acetate. The mixture was extracted with a combination of ethyl acetate and tetrahydrofuran. The combined extracts were washed with a saturated solution of sodium bicarbonate, dried over magnesium sulfate, and filter through a short column of silica gel. Solvents were removed giving 3.2 g of the title compound as a pink solid that is used with additional purification.
Quantity
3.5 g
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Reaction Step One
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28 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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